molecular formula C21H20ClN3O4S B2903707 4-[6-chloro-1,1-dioxo-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzamide CAS No. 1251561-95-1

4-[6-chloro-1,1-dioxo-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzamide

Cat. No.: B2903707
CAS No.: 1251561-95-1
M. Wt: 445.92
InChI Key: CWHRPUUELGIUIA-UHFFFAOYSA-N
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Description

4-[6-chloro-1,1-dioxo-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzamide is a complex organic compound that features a benzothiazinone core structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the piperidine and benzamide groups, along with the chloro and dioxido functionalities, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-chloro-1,1-dioxo-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazinone Core: The initial step involves the cyclization of a suitable precursor to form the benzothiazinone core. This can be achieved through a condensation reaction between a 2-aminobenzenethiol and a chloroacetyl chloride derivative under basic conditions.

    Introduction of the Piperidine Group: The piperidine group is introduced via a nucleophilic substitution reaction. The benzothiazinone intermediate is reacted with piperidine in the presence of a suitable base, such as triethylamine, to form the piperidinyl-substituted benzothiazinone.

    Formation of the Benzamide Group: The final step involves the acylation of the piperidinyl-substituted benzothiazinone with a benzoyl chloride derivative to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[6-chloro-1,1-dioxo-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen functionalities or reduce double bonds.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[6-chloro-1,1-dioxo-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-[6-chloro-1,1-dioxo-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methoxyphenyl)benzamide
  • 4-chloro-N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)benzamide
  • 4-chloro-N-(3-methoxyphenyl)benzamide

Uniqueness

4-[6-chloro-1,1-dioxo-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine and benzamide groups, along with the chloro and dioxido functionalities, makes it a versatile compound for various applications.

Properties

IUPAC Name

4-[6-chloro-1,1-dioxo-2-(piperidine-1-carbonyl)-1λ6,4-benzothiazin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S/c22-15-6-9-18-17(12-15)25(16-7-4-14(5-8-16)20(23)26)13-19(30(18,28)29)21(27)24-10-2-1-3-11-24/h4-9,12-13H,1-3,10-11H2,(H2,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHRPUUELGIUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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